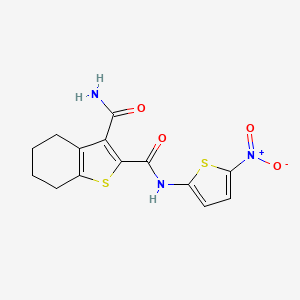

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Description

Propriétés

IUPAC Name |

2-N-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c15-13(18)11-7-3-1-2-4-8(7)22-12(11)14(19)16-9-5-6-10(23-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUWPKNRMBBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC=C(S3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by the formation of the benzothiophene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or other electrophiles in the presence of a Lewis acid.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Applications De Recherche Scientifique

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects

Mécanisme D'action

The mechanism of action of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key aspects include:

Hydrogen-Bonding Patterns

Hydrogen bonding significantly influences molecular packing and bioactivity. For example:

- The nitro group on the thiophene ring may act as a hydrogen-bond acceptor, similar to nitro-substituted heterocycles like 5-nitroindole, which forms robust C–H···O interactions in crystal lattices .

- Dicarboxamide groups often participate in N–H···O bonds, as observed in benzamide derivatives. Such interactions are critical for stabilizing supramolecular assemblies and modulating solubility .

Table 1: Hypothetical Hydrogen-Bonding Comparison

| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Dominant Interaction Type |

|---|---|---|---|

| Target Compound | 4 (amide N–H) | 6 (amide O, nitro O) | N–H···O, C–H···O |

| 5-Nitroindole | 1 (N–H) | 3 (nitro O, ring N) | N–H···O |

| Benzamide | 2 (amide N–H) | 2 (amide O) | N–H···O |

Note: Data extrapolated from general trends in hydrogen-bonded crystals .

Ring Puckering and Conformational Flexibility

The tetrahydrobenzothiophene moiety likely adopts a puckered conformation. Cremer and Pople’s ring-puckering parameters provide a framework for comparing such systems:

Limitations and Methodological Considerations

The absence of direct experimental data for the target compound necessitates reliance on analogous systems and crystallographic techniques:

- Structural Refinement : SHELX programs are widely used for small-molecule crystallography but require high-quality diffraction data to resolve complex substituents like nitrothiophene.

- Visualization : Tools like ORTEP-3 and WinGX enable graphical representation of hydrogen-bonding networks and puckered conformations, though these depend on accurate crystallographic inputs.

- Graph Set Analysis: As described by Bernstein et al. , hydrogen-bond patterns in the target compound could be classified using graph-set notation (e.g., R₂²(8) motifs for amide dimers), but experimental validation is required.

Activité Biologique

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide (CAS Number: 2034602-43-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a nitrothiophene moiety that contributes to its biological properties. The presence of the benzothiophene core is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. In a study involving various cancer cell lines, compounds structurally related to N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide demonstrated potent growth inhibition. Specifically:

- Cytotoxicity : The compound was evaluated against the NCI-60 panel of human cancer cell lines. It showed growth inhibition (GI50) in the nanomolar range against several types of cancer cells including lung (A549), colon (HCT116), melanoma (SK-MEL-5), and breast cancer cell lines (MCF7) .

| Cell Line | GI50 (nM) |

|---|---|

| A549 (Lung) | 17.9 - 52.3 |

| HCT116 (Colon) | 22.2 - 49.4 |

| SK-MEL-5 (Melanoma) | 23.3 - 48.7 |

| MCF7 (Breast) | 33.0 - 42.7 |

The mechanism through which N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide exerts its effects appears to involve:

- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels while inhibiting antioxidant defenses .

Case Studies

In a notable study on related compounds with similar structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.